Acetomycin

Übersicht

Beschreibung

Acetomycin ist ein Naturstoff, der als Antimykotikum identifiziert wurde und von Termiten-Darm-assoziierten Streptomyceten produziert wird. Es hat sich als vielversprechend im Kampf gegen verschiedene Pilzpathogene erwiesen, darunter Pyrrhoderma noxium, Aspergillus niger, Botrytis cinerea und Alternaria alternata . Diese Verbindung zeichnet sich insbesondere durch ihr Potenzial als biologisches Kontrollmittel und natürliches Fungizid aus .

Wissenschaftliche Forschungsanwendungen

Acetomycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung für die Untersuchung der Synthese und Biosynthesewege von Naturstoffen verwendet . In der Biologie machen die antimykotischen Eigenschaften von this compound es zu einem wertvollen Werkzeug für die Untersuchung der Pilzpathogenese und die Entwicklung neuer Antimykotika .

In der Medizin hat sich this compound als potenzielles Antimykotikum gezeigt, insbesondere für die Behandlung von Infektionen, die durch resistente Pilzpathogene verursacht werden . Seine einzigartige Wirkungsweise und sein geringes Toxizitätsprofil machen es zu einem attraktiven Kandidaten für die weitere Arzneimittelentwicklung . In der Industrie kann this compound als natürliches Fungizid für landwirtschaftliche Anwendungen eingesetzt werden und bietet eine umweltfreundliche Alternative zu chemischen Fungiziden .

Wirkmechanismus

Der Wirkungsmechanismus von Acetomycin umfasst seine Wechselwirkung mit Pilzzellmembranen, was zu einer erhöhten Membranpermeabilität und anschließendem Zelltod führt . This compound zielt auf bestimmte Komponenten der Pilzzellmembran ab und stört ihre Integrität und Funktion . Dieser Wirkungsmechanismus unterscheidet sich von vielen anderen Antimykotika, die häufig Pilzenzyme oder Stoffwechselwege als Ziel haben .

Biochemische Analyse

Biochemical Properties

Acetomycin plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It primarily targets bacterial ribosomal RNA, inhibiting protein synthesis and leading to bacterial cell death. This compound interacts with enzymes such as RNA polymerase and proteins involved in the translation process, disrupting their normal function and preventing bacterial growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis by binding to the 50S ribosomal subunit, leading to the cessation of cell growth and division. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in bacterial cell death. This compound’s impact on eukaryotic cells is minimal, making it a valuable tool in selective bacterial inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the bacterial ribosome, specifically the 50S subunit. This binding interferes with the elongation phase of protein synthesis, preventing the formation of peptide bonds and leading to the accumulation of incomplete polypeptide chains. This compound also inhibits RNA polymerase activity, further disrupting bacterial gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its antibacterial activity can decrease due to degradation. Long-term exposure to this compound can lead to the development of bacterial resistance, reducing its efficacy. Studies have shown that this compound maintains its antibacterial properties for extended periods when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial growth without causing significant toxicity. At high doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum concentration of this compound is required to achieve antibacterial activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily targeting bacterial protein synthesis. It interacts with enzymes such as RNA polymerase and ribosomal proteins, disrupting the normal metabolic flux and leading to the accumulation of incomplete proteins. This compound’s impact on metabolite levels is significant, as it inhibits the production of essential bacterial proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in bacterial cells. This compound’s localization within bacterial cells is crucial for its antibacterial activity, as it needs to reach the ribosomes to exert its effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the bacterial ribosomes, where it binds to the 50S subunit. This localization is essential for its inhibitory activity on protein synthesis. This compound does not undergo significant post-translational modifications, and its targeting signals are inherent to its chemical structure .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Acetomycin erfolgt durch die Fermentation von Streptomyces-Arten. Die Fermentationsauszüge werden dann mittels Kernresonanzspektroskopie (NMR) und Röntgenkristallographie analysiert, um this compound zu identifizieren und zu reinigen . Die spezifischen Synthesewege und Reaktionsbedingungen für this compound sind in der Literatur nicht umfassend beschrieben, aber es ist bekannt, dass die Verbindung durch die Stoffwechselprozesse von Streptomyces gebildet wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich groß angelegte Fermentationsprozesse mit optimierten Stämmen von Streptomyces umfassen. Die Fermentationsbedingungen, einschließlich Nährstoffzusammensetzung, Temperatur, pH-Wert und Belüftung, würden sorgfältig kontrolliert, um die Ausbeute an this compound zu maximieren. Nach der Fermentation würde die Verbindung mit Techniken wie Chromatographie und Kristallisation extrahiert und gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acetomycin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind essenziell für die Modifizierung der Verbindung, um ihre Stabilität, Wirksamkeit und Bioverfügbarkeit zu verbessern .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, pH-Werte und Lösungsmittelsysteme, um die gewünschten Transformationen zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu desoxygenierten Formen der Verbindung führen könnten .

Vergleich Mit ähnlichen Verbindungen

Acetomycin gehört zur Actinomycin-Familie von Antibiotika, die Verbindungen wie Actinomycin D, Actinomycin X2 und Actinomycin V umfasst . Diese Verbindungen weisen ähnliche Strukturmerkmale und biosynthetische Ursprünge auf, unterscheiden sich jedoch in ihren spezifischen biologischen Aktivitäten und Anwendungen .

Ähnliche Verbindungen

Actinomycin D: Bekannt für seinen Einsatz in der Chemotherapie von Krebs, insbesondere für die Behandlung von Wilms-Tumoren und Rhabdomyosarkomen.

Actinomycin X2: Zeigt eine starke antibakterielle Aktivität gegen Methicillin-resistente Staphylococcus aureus und Vancomycin-resistente Enterokokken.

Actinomycin V: Ein weiteres Mitglied der Actinomycin-Familie mit unterschiedlichen antibakteriellen Eigenschaften.

Eigenschaften

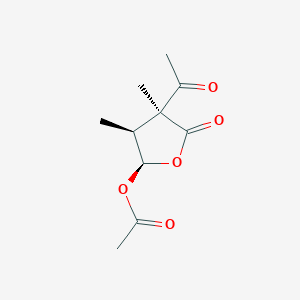

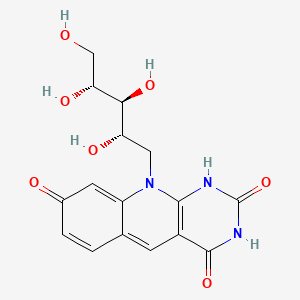

IUPAC Name |

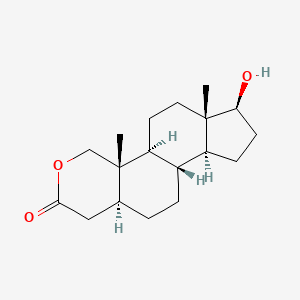

[(2R,3S,4S)-4-acetyl-3,4-dimethyl-5-oxooxolan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-5-8(14-7(3)12)15-9(13)10(5,4)6(2)11/h5,8H,1-4H3/t5-,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMZTORLGBISLR-RHFNHBFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)C1(C)C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC(=O)[C@]1(C)C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510-18-9 | |

| Record name | (3S,4S,5R)-3-Acetyl-5-(acetyloxy)dihydro-3,4-dimethyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/373B64IT09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Acetomycin?

A: this compound has the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol. []

Q2: How active is this compound against tumor cells in vitro?

A: this compound demonstrates potent in vitro activity against HCT-8 human colon adenocarcinoma cells (IC50 = 1.5 µg/mL) and L1210 murine leukemia cells (IC50 = 2.2 µg/mL). [] It also showed a 33% overall response rate in the human tumor stem cell assay against 49 primary tumors. []

Q3: What is the mechanism behind this compound's in vivo inactivation?

A: this compound is rapidly inactivated in vivo by esterases, primarily porcine liver esterase (EC 3.1.1.1). [, ] This enzymatic hydrolysis likely targets the acetoxy group at the 5-position of the γ-butyrolactone ring, significantly reducing its activity. []

Q4: Have any strategies been explored to overcome this compound's in vivo inactivation?

A: Yes, researchers have synthesized this compound analogs with modifications at the 5-position of the γ-butyrolactone ring, replacing the acetoxy group with benzoyloxy and pivaloyloxy groups. [] These modifications aimed to create esterase-resistant analogs.

Q5: Were the esterase-resistant this compound analogs successful?

A: Although the synthesized analogs showed similar in vitro cytotoxicity to this compound, they remained susceptible to porcine liver esterase and lost their efficacy in vivo. []

Q6: What is the absolute configuration of this compound?

A: The absolute configuration of this compound is 3S, 4S, 5R, determined through spectroscopic characterization, X-ray analysis of a bromo derivative, and synthesis of its stereoisomers. [, , ]

Q7: How does the structure of this compound contribute to its activity?

A: While the exact mechanism of action remains unclear, the γ-butyrolactone ring and the acetoxy group at the 5-position are crucial for this compound's biological activity. [, ] Modifications to these structural features significantly impact its potency. [, ]

Q8: What is known about the biogenesis of this compound?

A: Studies using radiolabeled precursors revealed that this compound's carbon skeleton originates from acetate and methionine. [] C-1, C-5, and C-9 are derived from the carboxylate carbon of acetate, while C-2, C-6, and C-10 originate from its methyl group. [] The C-7 methyl group comes from methionine, while the remaining carbons (C-3, C-4, and C-8) come from an unknown precursor, possibly a D-glucose degradation product. []

Q9: What spectroscopic data is available for this compound?

A: this compound has been characterized using NMR and CD spectroscopy. [] Further structural information was obtained through X-ray analysis of its bromo derivative. [, ]

Q10: Has the total synthesis of this compound been achieved?

A: Yes, several total syntheses of this compound and its stereoisomers have been reported, employing various strategies like Claisen rearrangement, silylene transfer reactions, and palladium-catalyzed allylic alkylation. [, , , , , , , , , , , , , , , , ]

Q11: What is the significance of the total synthesis of this compound?

A: The successful total synthesis of this compound and its stereoisomers allows for the production of sufficient quantities for further biological evaluation and facilitates the development of analogs with improved pharmacological properties. [, , , , , , , , , , , , , , , , ]

Q12: What are the potential applications of this compound?

A: Although limited by its in vivo instability, this compound holds potential as a lead compound for developing novel anticancer and antifungal agents. [, ] Further research focusing on improving its pharmacokinetic properties is needed to unlock its full therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate](/img/structure/B1213769.png)

![4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol](/img/structure/B1213772.png)

![1-[[2-(2-{2-[(2-Benzyl-4-phenyl-butyryl)-methyl-amino]-3-methyl-butyrylamino}-3,3-dimethyl-butyrylamino)-4-oxo-4-pyrrolidin-1-yl-butyrylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1213774.png)

![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium](/img/structure/B1213778.png)

![(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol](/img/structure/B1213784.png)